Fmoc-Glu(OMe)-OH
CAS No.: 145038-50-2
Cat. No.: VC0557466
Molecular Formula: C21H21NO6
Molecular Weight: 383.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145038-50-2 |
|---|---|
| Molecular Formula | C21H21NO6 |
| Molecular Weight | 383.4 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1 |
| Standard InChI Key | RULINAWEYRMHHQ-SFHVURJKSA-N |
| SMILES | COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Physical and Chemical Properties
Molecular Structure
The compound consists of a 9-fluorenylmethoxycarbonyl group attached to the amino group of L-glutamic acid, with the side chain carboxyl group protected as a methyl ester. This structure can be represented by the molecular formula C₂₀H₁₉NO₆.
Physicochemical Parameters
The key physicochemical properties of Fmoc-Glu(OMe)-OH are summarized in the following table:
Note: There is a discrepancy in the reported molecular weight between sources (369.4 g/mol versus 383.4 g/mol). This could be due to different calculation methods or potential typographical errors in the sources.
Spectroscopic Properties
While specific spectroscopic data for Fmoc-Glu(OMe)-OH is limited in the provided search results, similar Fmoc-protected amino acids typically exhibit characteristic spectral patterns:
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UV absorption: Strong absorption in the 265-270 nm range due to the Fmoc group
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Fluorescence: Exhibits fluorescence due to the fluorene moiety, useful for detection in HPLC
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NMR spectroscopy: Shows characteristic peaks for the Fmoc aromatic protons (7.2-7.8 ppm) and the methyl ester (approximately 3.7 ppm)
Applications in Peptide Synthesis
Role in Fmoc Solid-Phase Peptide Synthesis
Fmoc-Glu(OMe)-OH is primarily used in Fmoc solid-phase peptide synthesis (SPPS), which is the preferred method for peptide synthesis due to its efficiency and the high quality of the resulting peptides. In this approach:
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The Fmoc group serves as a temporary protecting group for the α-amino function
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The methyl ester protects the side-chain carboxyl group during peptide assembly
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The free α-carboxyl group is used for coupling to the growing peptide chain
This strategic protection pattern prevents unwanted side reactions and ensures that peptide bond formation occurs only at the desired positions.
Protecting Group Strategy
The protection strategy employed in Fmoc-Glu(OMe)-OH is crucial for successful peptide synthesis:
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The Fmoc group is stable under acidic conditions but can be selectively removed under mild basic conditions (typically using piperidine), allowing for the controlled exposure of the amino group for peptide bond formation
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The methyl ester protection of the γ-carboxyl group prevents unwanted reactions at this position during peptide assembly
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This orthogonal protection scheme allows for selective deprotection steps during peptide synthesis
Application Examples
Fmoc-Glu(OMe)-OH is particularly valuable for synthesizing peptides containing glutamic acid residues with protected side chains. These include:
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Bioactive peptides with glutamic acid residues in key positions
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Peptides requiring selective deprotection of side-chain carboxyl groups
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Peptides with post-synthetic modification requirements at glutamic acid positions
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Research peptides for studying protein-peptide interactions where controlled charge distribution is important
Research Findings and Applications
Recent Developments
Fmoc-Glu(OMe)-OH has become an essential building block in modern peptide chemistry. Recent applications include:
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Synthesis of complex peptides with multiple glutamic acid residues
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Development of peptide-based pharmaceuticals
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Creation of peptide libraries for drug discovery research
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Preparation of peptides with specific folding properties controlled by glutamic acid positioning
The compound is particularly valuable in research applications requiring glutamic acid residues with protected side chains, where controlled deprotection is necessary for specific biological activities or structural features.
Future Perspectives
The future applications of Fmoc-Glu(OMe)-OH are likely to expand in several directions:
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Development of more efficient coupling methods specific to glutamic acid derivatives
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Integration into automated peptide synthesizers with optimized protocols
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Applications in emerging fields such as peptide therapeutics and peptide materials
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Utilization in the synthesis of complex peptide conjugates for targeted drug delivery
As peptide-based therapeutics continue to gain importance in pharmaceutical development, the demand for high-quality amino acid building blocks like Fmoc-Glu(OMe)-OH is expected to increase, driving further research into improved synthesis methods and applications.
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